![molecular formula C11H10N2O2 B3195002 Methyl 8-aminoquinoline-2-carboxylate CAS No. 87831-39-8](/img/structure/B3195002.png)
Methyl 8-aminoquinoline-2-carboxylate
Overview
Description
Methyl 8-aminoquinoline-2-carboxylate is a chemical compound with the molecular formula C₁₁H₁₀N₂O₂ . It has gained attention in various fields of scientific research and industry. Quinolines, including 8-aminoquinoline derivatives, are common nitrogen-containing heterocyclic frameworks found in natural products, functional materials, and useful drugs. The 8-aminoquinoline scaffold serves as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation and functionalization .
Synthesis Analysis
The synthesis of substituted 8-aminoquinoline is of great importance. Researchers have focused on functionalizing positions C2–C7 on the 8-aminoquinoline ring. This involves the formation of C–C and C–Z (where Z is a heteroatom) bonds using transition metal catalysts, photocatalysts, or metal-free conditions. Mechanistically, a single electron transfer (SET) pathway is suggested in most cases .
Chemical Reactions Analysis
The functionalization of 8-aminoquinoline involves various chemical reactions. Notably, the formation of C–C and C–Z bonds occurs at positions C2–C7 on the quinoline ring. Transition metal catalysts, photocatalysts, and metal-free conditions play a crucial role in these transformations. Mechanistically, a single electron transfer (SET) pathway is often implicated .
Scientific Research Applications
1. Palladium-Catalyzed C-H Functionalization
Methyl 8-aminoquinoline-2-carboxylate has been utilized in palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds. This method, involving auxiliary-directed palladium catalysis, enables the selective functionalization of primary sp3 C-H bonds with high efficiency. The 8-aminoquinoline auxiliary has been shown to be particularly effective for these transformations, allowing for functional group tolerance and the synthesis of amino- and hydroxy-acid derivatives (Shabashov & Daugulis, 2010).
2. Natural Product Synthesis
In the synthesis of natural products, such as cyclopeptide alkaloids abyssenine A and mucronine E, this compound plays a crucial role. Its derivative, the 8-aminoquinoline directing group, enables stereoselective Pd-catalyzed β-functionalizations of N-Methylated amino acids and peptides. This approach is significant in constructing complex molecular architectures, particularly in peptide synthesis (Kinsinger & Kazmaier, 2018).
3. Colorimetric Reagent for Metal Detection
This compound derivatives have been explored as colorimetric reagents for metal detection, specifically for ruthenium. The conversion of 5-aminoquinoline-8-carboxylic acid, a related compound, to its hydroxy derivative, demonstrates its potential as a sensitive analytical tool for detecting specific metals in various solutions (Breckenridge & Singer, 1947).
4. Synthesis of Nonnatural Amino Acids
This compound aids in the synthesis of nonnatural amino acids through carbon-hydrogen bond functionalization. This approach is significant for developing novel amino acids for applications in drug discovery, protein engineering, and biologically relevant systems. The 8-aminoquinoline directing group is particularly effective in this context, enabling diverse functionalizations and synthesis pathways (Tran & Daugulis, 2012).
Mechanism of Action
Target of Action
Methyl 8-aminoquinoline-2-carboxylate is a derivative of the 8-aminoquinoline family . The primary targets of 8-aminoquinolines are the liver stages of Plasmodium infections . These compounds are effective against multiple life-cycle stages of the plasmodia that infect humans .
Mode of Action
It’s known that 8-aminoquinolines have been used as auxiliary chelating directing groups to assist c–h functionalization/activation . This interaction with its targets leads to significant changes in the biological system.
Biochemical Pathways
The functionalization of positions c2–c7 on the 8-aminoquinoline ring involves the formation of c–c and c–z (z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . This suggests that the compound may interact with various biochemical pathways.
Pharmacokinetics
It’s known that 8-aminoquinolines like tafenoquine have a much longer elimination half-life compared with primaquine (14 days versus 6 h) . This could suggest that this compound may also have similar ADME properties, impacting its bioavailability.
Result of Action
8-aminoquinolines are known to be effective against the exo-erythrocytic liver stages of the malaria parasite . This suggests that this compound may have similar effects.
properties
IUPAC Name |
methyl 8-aminoquinoline-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)9-6-5-7-3-2-4-8(12)10(7)13-9/h2-6H,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVOLPKNEJWEJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC=C2N)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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